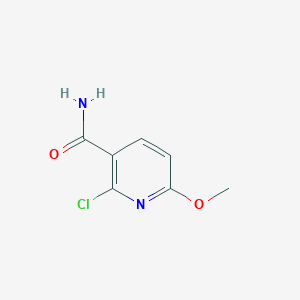![molecular formula C12H17ClINO B1394672 3-[(4-Iodophenoxy)methyl]piperidinhydrochlorid CAS No. 1220019-89-5](/img/structure/B1394672.png)
3-[(4-Iodophenoxy)methyl]piperidinhydrochlorid
Übersicht
Beschreibung
3-[(4-Iodophenoxy)methyl]piperidine hydrochloride is a chemical compound with the molecular formula C12H17ClINO and a molecular weight of 353.63 g/mol . It is characterized by the presence of an iodophenoxy group attached to a piperidine ring via a methylene bridge, and it exists as a hydrochloride salt.
Wissenschaftliche Forschungsanwendungen
3-[(4-Iodophenoxy)methyl]piperidine hydrochloride has several applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and enzyme functions.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of various chemical products and materials
Vorbereitungsmethoden
The synthesis of 3-[(4-Iodophenoxy)methyl]piperidine hydrochloride typically involves the reaction of 4-iodophenol with piperidine in the presence of a suitable base and solvent. The reaction conditions may vary, but common methods include:
Base-Catalyzed Reaction: Using a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction between 4-iodophenol and piperidine.
Solvent Selection: Solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) are often used to dissolve the reactants and promote the reaction.
Hydrochloride Formation: The final product is obtained by treating the reaction mixture with hydrochloric acid to form the hydrochloride salt.
Analyse Chemischer Reaktionen
3-[(4-Iodophenoxy)methyl]piperidine hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The iodophenoxy group can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding quinones or reduction to form hydroquinones.
Hydrolysis: The methylene bridge can be hydrolyzed under acidic or basic conditions to yield phenol and piperidine derivatives.
Common reagents used in these reactions include sodium hydroxide, potassium carbonate, and various oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Wirkmechanismus
The mechanism of action of 3-[(4-Iodophenoxy)methyl]piperidine hydrochloride involves its interaction with specific molecular targets and pathways. The iodophenoxy group can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The piperidine ring may also play a role in binding to target proteins and influencing their function .
Vergleich Mit ähnlichen Verbindungen
3-[(4-Iodophenoxy)methyl]piperidine hydrochloride can be compared with other similar compounds, such as:
4-[(3-Iodophenoxy)methyl]piperidine: This compound has a similar structure but with the iodophenoxy group attached at a different position on the piperidine ring.
3-[(4-Bromophenoxy)methyl]piperidine: This compound has a bromine atom instead of iodine, which can affect its reactivity and biological activity.
3-[(4-Chlorophenoxy)methyl]piperidine: Similar to the bromine derivative, this compound has a chlorine atom, leading to different chemical and biological properties.
The uniqueness of 3-[(4-Iodophenoxy)methyl]piperidine hydrochloride lies in its specific iodophenoxy group, which can confer distinct reactivity and biological effects compared to its analogs.
Eigenschaften
IUPAC Name |
3-[(4-iodophenoxy)methyl]piperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16INO.ClH/c13-11-3-5-12(6-4-11)15-9-10-2-1-7-14-8-10;/h3-6,10,14H,1-2,7-9H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQDWEDVLUHDYLL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)COC2=CC=C(C=C2)I.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClINO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1220019-89-5 | |
| Record name | Piperidine, 3-[(4-iodophenoxy)methyl]-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1220019-89-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Tert-butyl 4-{[5-(methoxycarbonyl)-2-nitrophenyl]amino}piperidine-1-carboxylate](/img/structure/B1394592.png)

![4-[(E)-3-(1,3-benzodioxol-4-yl)-2-cyano-2-propenoyl]benzenecarbonitrile](/img/structure/B1394597.png)

![(E)-3-(dimethylamino)-1-{2-[methyl-4-(trifluoromethyl)anilino]-1,3-thiazol-5-yl}-2-propen-1-one](/img/structure/B1394599.png)







